molecular formula C7H16N2O B13522810 (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol

(S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol

Cat. No.: B13522810
M. Wt: 144.21 g/mol
InChI Key: OIIMSDKCNRHEQQ-ZETCQYMHSA-N
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Description

(S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol is a chiral piperazine derivative of significant interest in pharmaceutical and neurological research. This enantiomerically pure compound features a piperazine ring, a privileged scaffold in drug discovery, and an ethanol moiety, contributing to its physicochemical profile and potential for molecular interactions. Chemical Profile & Structural Features The molecular formula of the compound is C7H16N2O . Its structure combines a methyl-substituted piperazine ring with an ethanol side chain, creating a molecule with both hydrogen bond donor and acceptor capabilities. The specific (S)-configuration at the chiral center is critical for its stereoselective interactions with biological targets, making it a valuable building block for developing targeted therapeutics . Key Research Applications • Medicinal Chemistry & Drug Discovery: Piperazine cores are integral to over 85% of FDA-approved drugs, featuring prominently in compounds for cancer treatment, antivirals, and central nervous system (CNS) therapies . This compound serves as a versatile chiral synthon for developing novel active pharmaceutical ingredients (APIs). • Neuroscience Research: Structurally similar piperazine derivatives, such as LQFM212, have demonstrated significant neuropharmacological effects in preclinical models, including anxiolytic and antidepressant-like activities. These effects are often mediated through the attenuation of neuroinflammation and oxidative stress in brain regions like the cortex and hippocampus . • Biochemical Probe Development: The molecule's structure suggests potential for modulating various enzymes and receptors, making it a candidate for probing biochemical pathways and understanding disease mechanisms. Handling & Safety This product is intended for research purposes only in a controlled laboratory setting. It is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(2S)-4-methylpiperazin-2-yl]ethanol

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-7(6-9)2-5-10/h7-8,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

OIIMSDKCNRHEQQ-ZETCQYMHSA-N

Isomeric SMILES

CN1CCN[C@H](C1)CCO

Canonical SMILES

CN1CCNC(C1)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

Enantioselective Synthesis of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol

The enantioselective synthesis of this compound is paramount to obtaining the pure, biologically relevant stereoisomer. Chemists have developed a portfolio of methods that can be broadly categorized into those that use temporary chiral controllers, those that employ catalytic amounts of a chiral agent, and those that separate enantiomers from a racemic mixture.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliary-mediated synthesis is a robust and reliable strategy for establishing stereocenters. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the desired enantiomerically enriched product. sigmaaldrich.com

For the synthesis of the target compound, a plausible approach involves the use of auxiliaries derived from the chiral pool, such as pseudoephedrine or its analog, pseudoephenamine. nih.gov In a hypothetical route, an N-acyl derivative of pseudoephenamine could undergo diastereoselective alkylation to introduce the ethanol (B145695) side chain precursor onto the piperazine (B1678402) backbone. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the enolate, thereby setting the desired (S)-configuration at the C2 position. nih.gov Subsequent removal of the auxiliary under mild conditions would furnish the chiral piperazine core, which can then be N-methylated to yield the final product. The high crystallinity and well-defined NMR spectra of amides derived from pseudoephenamine make it a particularly practical auxiliary. nih.gov

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomer. frontiersin.org Both organocatalytic and metal-based systems have been successfully applied to the synthesis of chiral piperazine scaffolds.

Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For piperazine synthesis, chiral Brønsted acids, Lewis bases, or phase-transfer catalysts can be employed. Cinchona alkaloids, for example, have been used to catalyze the enantioselective α-sulfenylation of substituted piperazine-2,5-diones, which are precursors to chiral piperazines. nih.gov

A potential organocatalytic route to this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral piperazine or a proline-derived catalyst. nih.govunl.pt This key step would establish the stereocenter at the C2 position with high enantioselectivity. Subsequent cyclization, reduction, and functional group manipulations would complete the synthesis. The table below summarizes findings from the organocatalytic α-sulfenylation of piperazinediones, illustrating the effectiveness of this approach in creating chiral centers on this heterocyclic core.

Table 1: Organocatalytic Enantioselective α-Sulfenylation of Piperazine-2,5-diones Data derived from studies on substituted piperazine-2,5-dione systems.

Catalyst (10 mol%) Substrate Sulfenylating Reagent Yield (%) ee (%) Reference
Quinine 1,4-dimethyl-3-(tert-butoxycarbonylmethyl)piperazine-2,5-dione N-(benzylsulfanyl)succinimide 60 75 nih.gov
Quinine 1,4-dimethyl-3-(isopropoxycarbonylmethyl)piperazine-2,5-dione N-(benzylsulfanyl)succinimide 55 70 nih.gov
Hydroquinine 1,4-dimethyl-3-(tert-butoxycarbonylmethyl)piperazine-2,5-dione N-(p-methoxybenzylsulfanyl)succinimide 65 78 nih.gov

Transition metal catalysis provides highly efficient and selective routes to chiral heterocycles. The asymmetric hydrogenation of pyrazine (B50134) or pyrazinone precursors is a particularly powerful method for accessing enantiopure piperazines. rsc.org Chiral iridium and palladium complexes, featuring sophisticated phosphine (B1218219) ligands, have been shown to reduce the aromatic pyrazine ring with exceptional levels of stereocontrol. rsc.orgdicp.ac.cnresearchgate.net

In this approach, a suitably substituted pyrazine, such as 2-(2-hydroxyethyl)pyrazine, would be N-methylated and subsequently activated to form a pyrazinium salt. This salt then undergoes asymmetric hydrogenation using a chiral catalyst, such as an Iridium complex with a JosiPhos-type ligand, to yield the (S)-piperazine core directly with high enantiomeric excess. researchgate.net Alternatively, palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor can furnish a chiral piperazin-2-one (B30754), which can be reduced to the target piperazine. rsc.orgdicp.ac.cn

Another prominent metal-catalyzed method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. This strategy allows for the enantioselective formation of α-substituted piperazin-2-ones, which are versatile intermediates that can be reduced to the corresponding piperazines. caltech.edu

Table 2: Metal-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis Data from analogous pyrazine and pyrazin-2-ol systems.

Catalyst System Substrate Type Yield (%) ee (%) Reference
[Ir(COD)Cl]₂ / JosiPhos Ligand 3-Substituted Pyrazinium Salt >95 up to 92 researchgate.net
Pd(TFA)₂ / (S)-SegPhos 5,6-Diphenylpyrazin-2-ol 95 90 dicp.ac.cn
Pd(TFA)₂ / (S)-SegPhos 5-Phenyl-6-methylpyrazin-2-ol 94 88 dicp.ac.cn
[Ir(COD)Cl]₂ / f-spiroPhos 2,3-Disubstituted Pyrazinium Salt 99 96 researchgate.net

Biocatalytic Pathways for this compound Formation

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations under mild conditions. For the synthesis of the target compound, enzymatic kinetic resolution (EKR) is a highly effective strategy. In an EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the transformed product to be separated.

Lipases are commonly used enzymes for this purpose. A racemic mixture of 2-(4-methylpiperazin-2-yl)ethan-1-ol could be subjected to acylation catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the desired this compound unreacted and in high enantiomeric purity. nih.govnih.gov Similarly, proteases like leucine (B10760876) aminopeptidase (B13392206) have been successfully used to resolve piperazine-2-carboxamides, demonstrating the applicability of enzymes to this heterocyclic system. tandfonline.com

Resolution Techniques for Enantiopure this compound

Beyond enzymatic methods, resolution of a racemic mixture can be achieved through chemical means.

Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic piperazine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or N-acetyl-L-leucine. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer of the piperazine. This method was successfully applied to the resolution of the closely related 2-piperidin-2-yl-ethanol using N-acetyl-L-leucine, yielding the (S)-isomer with high enantiomeric purity (>97% ee). google.com

Kinetic Resolution: In addition to enzymatic methods, chemical kinetic resolution can also be employed. This involves reacting the racemic mixture with a chiral reagent that reacts faster with one enantiomer than the other. For instance, the kinetic resolution of 2-arylpiperazines has been achieved through deprotonation using a chiral base complex, n-BuLi/(+)-sparteine. nih.gov This method selectively deprotonates one enantiomer, which can then be trapped with an electrophile, leaving the other enantiomer unreacted and enantiomerically enriched. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A plausible convergent synthesis would involve the preparation of key fragments of the molecule separately, followed by their assembly in a later stage. A logical approach would be to synthesize a protected chiral piperazine-2-ethanol derivative and then introduce the methyl group at the N-4 position. A likely starting material for the chiral core is the readily available and relatively inexpensive amino acid, (S)-serine. nih.gov

A divergent synthesis , on the other hand, would start from a common intermediate that can be modified to produce a variety of related compounds. In the context of this compound, a suitable starting point would be a protected (S)-2-(piperazin-2-yl)ethan-1-ol. This core structure could be synthesized from (S)-serine as described in the convergent approach. From this common intermediate, a library of N-4 substituted analogs could be generated by reacting it with various alkylating or acylating agents. For the specific target of this article, reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) would yield this compound. This divergent strategy is particularly useful for exploring structure-activity relationships in drug discovery programs.

Strategy Description Advantages Disadvantages
Convergent Synthesis of key fragments separately, followed by late-stage assembly.Higher overall yields, independent optimization of fragment synthesis.May require more complex coupling reactions.
Divergent Synthesis of a common intermediate followed by diversification.Efficient for creating libraries of related compounds, useful for SAR studies.Overall yield may be lower for a specific target compared to a dedicated convergent route.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the synthesis of this compound, several of these principles can be implemented to minimize waste, reduce energy consumption, and use safer chemicals.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Exploring solvent-free or aqueous reaction conditions is a key aspect of green chemistry. For certain steps in the synthesis of the target molecule, such as the N-methylation, it may be possible to use water as a solvent, particularly with the use of a suitable catalyst. Catalytic reductive amination using formaldehyde in an aqueous medium is a well-established green method for N-methylation.

While a completely solvent-free synthesis of a complex chiral molecule like this compound is challenging, certain steps could potentially be performed under solvent-free conditions, for example, by using a melt of the reactants if their melting points are suitable. The use of greener solvents, such as ethanol or 2-propanol, which are derived from renewable resources and have a better environmental profile than many traditional solvents, should also be prioritized. mdpi.com

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. primescholars.com To maximize atom economy, it is preferable to use addition and rearrangement reactions over substitution and elimination reactions, which generate byproducts.

The following table provides a hypothetical atom economy calculation for a key N-methylation step via reductive amination:

Reactants Molecular Weight ( g/mol ) Products Molecular Weight ( g/mol )
(S)-2-(Piperazin-2-yl)ethan-1-ol130.19This compound144.22
Formaldehyde30.03Water18.02
Hydrogen (reducing agent)2.02
Total Reactant Mass 162.24 Total Product Mass 162.24
Atom Economy (%) \multicolumn{3}{c}{(144.22 / 162.24) * 100 = 88.89% }

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that must be addressed through careful process chemistry and engineering. Key considerations for the scale-up of this compound production include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents are paramount for a commercially viable process. The use of inexpensive and readily available (S)-serine as a chiral starting material is a significant advantage. Reagents used in large quantities, such as protecting groups and reducing agents, should be chosen based on cost, safety, and ease of handling.

Process Safety: A thorough safety assessment of each step is critical. Potential hazards, such as exothermic reactions, the use of flammable solvents, or toxic reagents and byproducts, must be identified and mitigated. For example, the use of hydrogen gas in catalytic hydrogenation steps requires specialized equipment and safety protocols.

Reaction Conditions and Optimization: Reaction parameters such as temperature, pressure, concentration, and reaction time need to be optimized for large-scale production to ensure consistent product quality, maximize yield, and minimize batch cycle time. The use of continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for certain steps. mdpi.com

Purification and Isolation: The development of robust and scalable purification methods is essential. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product and is generally more cost-effective than chromatography. The formation of a specific salt of the final product could facilitate its purification and handling.

Waste Management: The environmental impact of the process must be minimized by developing a comprehensive waste management plan. This includes the recycling of solvents and catalysts where feasible and the proper treatment and disposal of all waste streams. The principles of green chemistry discussed in the previous section are directly applicable to minimizing waste at the source.

The following table summarizes some of the key scale-up challenges and potential solutions for the synthesis of this compound:

Challenge Potential Solution
Handling of Hazardous Reagents (e.g., strong reducing agents) Use of less hazardous alternatives (e.g., catalytic hydrogenation), implementation of robust engineering controls.
Control of Exothermic Reactions Careful control of reagent addition rates, use of efficient cooling systems, consideration of continuous flow reactors.
Enantiomeric Purity Control Robust analytical methods to monitor enantiomeric excess at each chiral step, optimization of chiral resolution or asymmetric synthesis conditions.
Product Isolation and Purification Development of a scalable crystallization process, selection of an appropriate salt form.
Solvent and Catalyst Recycling Selection of solvents that are easily recovered and recycled, use of heterogeneous catalysts that can be easily separated and reused.

By addressing these considerations, a safe, efficient, and sustainable process for the large-scale production of this compound can be developed.

Advanced Structural Elucidation and Conformational Analysis of S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

Spectroscopic Characterization Techniques

The definitive structural and stereochemical characterization of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol would necessitate a suite of advanced spectroscopic techniques. Each method provides unique and complementary information to build a complete picture of the molecule's three-dimensional structure and dynamic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of this compound. Initial one-dimensional ¹H and ¹³C NMR spectra would provide fundamental information on the chemical environment and number of different protons and carbons in the molecule.

To establish the precise connectivity of atoms and the relative stereochemistry, a series of two-dimensional NMR experiments would be crucial. These would include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the piperazine (B1678402) ring and the ethanol (B145695) side chain.

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton to its directly attached carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments would reveal through-space correlations between protons, providing critical information about the stereochemistry at the chiral center and the preferred conformation of the piperazine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles for similar structures.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethanol Side Chain
1'~3.6 (m)~60
2'~1.5 (m)~35
Piperazine Ring
2~2.8 (m)~55
3 (axial)~2.0 (m)~50
3 (equatorial)~2.9 (m)~50
5 (axial)~2.2 (m)~54
5 (equatorial)~3.0 (m)~54
6 (axial)~2.1 (m)~48
6 (equatorial)~2.7 (m)~48
Methyl Group
N-CH₃~2.3 (s)~46

Note: This table is illustrative and not based on experimental data for the specific compound.

The piperazine ring can exist in different chair and boat conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, would be employed to investigate the conformational dynamics of the ring and the rotational barriers of the substituents. This would provide insight into the energy differences between various conformers and the rates of their interconversion.

Advanced Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Advanced techniques such as tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The analysis of these fragment ions would provide valuable information to corroborate the structure determined by NMR. A plausible fragmentation pattern would involve cleavage of the ethanol side chain and fragmentation of the piperazine ring.

Fragment Ion (m/z)Proposed Structure
[M+H]⁺Intact molecule with a proton
[M-CH₂OH]⁺Loss of the hydroxymethyl group
[C₅H₁₁N₂]⁺Fragment corresponding to the methylpiperazine ring

Note: This table is illustrative and not based on experimental data for the specific compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy would be utilized to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. Key expected vibrations would include:

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the alcohol group.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region from the alkyl groups.

N-H bend (if present as a secondary amine): Around 1500-1600 cm⁻¹.

C-N stretches: In the fingerprint region (1000-1300 cm⁻¹).

C-O stretch: Around 1050-1150 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch3300 - 3500
C-H Stretch (Aliphatic)2850 - 2960
C-N Stretch1020 - 1250
C-O Stretch1050 - 1150

Note: This table is illustrative and not based on experimental data for the specific compound.

Chiral Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration

To unequivocally confirm the absolute configuration of the (S)-enantiomer, chiral spectroscopic methods would be essential.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by the chiral molecule. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for the (S)-configuration to confirm the stereochemistry.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. Similar to ECD, comparing the experimental VCD spectrum with theoretical calculations would provide definitive proof of the absolute configuration.

Lack of Specific Research Data for this compound

A thorough search of publicly available scientific literature and chemical databases reveals a significant gap in detailed structural and conformational analysis for the specific compound this compound. While general information on piperazine derivatives and the methodologies outlined in the query—such as X-ray crystallography, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations—is abundant, specific studies applying these techniques to this compound could not be located.

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections and subsections. The generation of scientifically accurate content for the following topics is contingent on the existence of published experimental or computational research, which appears to be unavailable for this particular molecule:

X-ray Crystallography of this compound and its Cocrystals , including specific solid-state conformations, intermolecular interactions, and any known polymorphs.

Computational Chemistry Approaches to Conformational Analysis , including specific ground state geometries calculated by DFT or conformational sampling data from MD simulations.

Without primary research data, any attempt to construct the requested article would rely on speculation and extrapolation from potentially unrelated molecules, thereby failing to meet the required standards of scientific accuracy and specificity. Further research or de novo computational and experimental studies would be required to generate the data necessary to fulfill the detailed outline provided.

Chemical Reactivity and Derivatization Strategies for S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

Functional Group Transformations and Modifications of the Piperazine (B1678402) Ring

While derivatization typically focuses on the more reactive amine and hydroxyl groups, direct modification of the piperazine ring's carbon skeleton represents an advanced strategy for creating structural diversity. Modern synthetic methods have enabled the direct C-H functionalization of piperazine rings, which are often protected at one of the nitrogen atoms. mdpi.com

One prominent strategy involves the use of photoredox catalysis. This method can generate α-amino radicals adjacent to the nitrogen atoms, which can then couple with various partners. For instance, α-carbamyl radicals can be formed from N-carbamate-protected piperazines and subsequently react with α,β-unsaturated carbonyl compounds in a C-H alkylation reaction. mdpi.com Another approach is the direct C–H lithiation of N-Boc-protected piperazines. This method utilizes a strong base like s-butyllithium, often in the presence of a chiral ligand such as sparteine, to deprotonate a C-H bond adjacent to the protected nitrogen. The resulting organolithium species can then react with a variety of electrophiles, allowing for the introduction of new substituents onto the piperazine core. mdpi.com These techniques offer a pathway to modify the C3, C5, and C6 positions of the piperazine ring in (S)-2-(4-methylpiperazin-2-yl)ethan-1-ol, assuming appropriate N1-protection is in place.

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established reactions.

Esterification: The primary alcohol can be readily converted into an ester. This transformation is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, acyl chlorides or anhydrides are used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). organic-chemistry.orgmedcraveonline.com These reactions convert the hydroxyl group into an ester linkage, which can modify the compound's physicochemical properties or act as a cleavable linker for a pro-molecule.

Etherification: The formation of an ether linkage (O-alkylation) is another important modification. The Williamson ether synthesis is a classic method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Other methods include reactions catalyzed by transition metals or the use of specific reagents that promote ether formation under milder conditions. organic-chemistry.org

Table 1: Representative Reagents for Hydroxyl Group Derivatization
Reaction TypeReagent ClassSpecific ExampleProduct Functional Group
EsterificationCarboxylic AcidAcetic Acid (with H⁺ catalyst)Acetate Ester
Acyl ChlorideBenzoyl ChlorideBenzoate Ester
Acid AnhydrideAcetic AnhydrideAcetate Ester
EtherificationAlkyl HalideBenzyl (B1604629) Bromide (with NaH)Benzyl Ether
Alkyl TosylateEthyl Tosylate (with NaH)Ethyl Ether

Oxidation: The primary alcohol of this compound can be oxidized to two different functional groups depending on the reagents and reaction conditions. quizlet.com

Aldehyde Formation: Using mild oxidizing agents under non-aqueous conditions, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane, the oxidation can be stopped at the aldehyde stage. This would yield (S)-2-(4-methylpiperazin-2-yl)acetaldehyde.

Carboxylic Acid Formation: The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or performing the reaction under reflux conditions with agents like potassium dichromate and sulfuric acid, will lead to the fully oxidized carboxylic acid, (S)-4-methylpiperazine-2-carboxylic acid. quizlet.com

Reduction: The hydroxyl group itself is already in a reduced state and is not typically subject to further reduction. However, it can be converted into a good leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of pyridine. pearson.com The resulting tosylate can then be displaced by a hydride source, such as lithium aluminum hydride (LiAlH₄), to effectively reduce the alcohol to a methyl group, yielding (S)-2-ethyl-1-methylpiperazine.

Table 2: Oxidation Pathways for the Primary Hydroxyl Group
Reagent(s)ConditionsProduct
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂(S)-2-(4-Methylpiperazin-2-yl)acetaldehyde
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂(S)-2-(4-Methylpiperazin-2-yl)acetaldehyde
Potassium Permanganate (KMnO₄)Basic, then acidic workup(S)-4-Methylpiperazine-2-carboxylic acid
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Reflux(S)-4-Methylpiperazine-2-carboxylic acid

N-Alkylation and N-Acylation Reactions on the Piperazine Nitrogen Atoms

The piperazine ring of the title compound contains two nitrogen atoms with different substitution patterns: a secondary amine at the N1 position and a tertiary amine at the N4 position. This structural feature dictates the regioselectivity of N-alkylation and N-acylation reactions. The N1 nitrogen bears a proton and is a nucleophilic secondary amine, making it the primary site for reaction with electrophiles. The N4 nitrogen is a tertiary amine and is generally unreactive towards typical alkylating or acylating agents unless under forcing conditions that might lead to quaternization.

N-Alkylation: The secondary amine at N1 can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., ethyl iodide, benzyl bromide) or alkyl tosylates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net This reaction is a straightforward way to introduce a wide variety of substituents at the N1 position.

N-Acylation: Similarly, the N1 position can be acylated by reacting the compound with acyl chlorides or anhydrides. This reaction forms an amide bond and is often performed in the presence of a base like triethylamine or pyridine. This modification can significantly alter the electronic properties and basicity of the N1 nitrogen.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The primary point of regioselectivity in derivatizing this compound involves the competition between the N1 secondary amine and the primary hydroxyl group.

N- vs. O-Acylation: In acylation reactions, the N1 amine is generally more nucleophilic than the hydroxyl group, leading to preferential N1-acylation under standard conditions. Selective O-acylation would require prior protection of the N1 amine, for example, as a Boc-carbamate.

N- vs. O-Alkylation: The regioselectivity of alkylation can be more complex and is often controlled by the reaction conditions. nih.gov Under neutral or slightly basic conditions, the more nucleophilic N1 amine is favored. However, using a strong base (like NaH) will preferentially deprotonate the hydroxyl group to form a more nucleophilic alkoxide, directing the alkylation to the oxygen atom. nih.gov Therefore, by choosing the appropriate base, one can selectively target either the nitrogen or the oxygen atom.

Stereoselectivity: The molecule possesses a stereocenter at C2. This existing chirality can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as diastereoselectivity. For instance, in C-H functionalization reactions at the C3 position, the bulky ethan-1-ol side chain at C2 can sterically hinder the approach of reagents from one face of the molecule, leading to the preferential formation of one diastereomer over the other. harvard.edu The specific diastereomeric ratio would depend on the nature of the reactants and the reaction mechanism.

Synthesis of Pro-molecules and Latent Forms of this compound

A pro-molecule, or prodrug, is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active agent. nih.gov The functional groups of this compound are ideal handles for prodrug design.

The most common strategy is to mask the primary hydroxyl group as a bioreversible ester. mdpi.com Ester prodrugs can be designed to be cleaved by ubiquitous esterase enzymes in the blood or specific tissues, releasing the parent alcohol. The choice of the carboxylic acid used for esterification can tune the rate of hydrolysis and the physicochemical properties (e.g., lipophilicity, solubility) of the prodrug.

More sophisticated prodrug strategies can be employed at the N1 position. For example, an N-acyl aminal-based prodrug could be constructed. This approach might involve acylation of the N1-amine with a glycine (B1666218) derivative, followed by a Curtius rearrangement and trapping with a conditionally labile alcohol. This creates a complex moiety that can release the parent amine upon a specific biological trigger. nih.gov Such strategies allow for targeted release of the active molecule, potentially reducing side effects and improving therapeutic outcomes.

Role of S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol As a Chiral Building Block and Scaffold

Utilization in the Synthesis of Complex Natural Products

Chiral building blocks, often derived from the "chiral pool" of readily available natural compounds like amino acids, are fundamental to the total synthesis of complex natural products. rsc.orgrsc.org The synthesis of enantiomerically pure 2-substituted piperazines often begins with natural amino acids, establishing the piperazine (B1678402) core as a valuable derivative of this pool. rsc.orgnih.gov The defined stereochemistry of these building blocks is crucial for constructing intricate molecular architectures with precise three-dimensional arrangements, which are essential for biological activity.

The (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol moiety possesses the necessary attributes for such applications. Its stereocenter can direct the stereochemical outcome of subsequent reactions, while the two distinct nitrogen atoms and the hydroxyl group offer orthogonal handles for synthetic elaboration. Although specific examples of its incorporation into a completed natural product synthesis are not prominently documented, its structure is analogous to motifs found in various bioactive natural products that contain chiral piperazine rings.

Natural Product ClassRelevant Structural FeaturePotential Role of this compound
Piperazine-containing AlkaloidsChiral substituted piperazine coreServes as a key fragment to introduce the core heterocyclic structure with a defined stereocenter.
Polyketide HybridsHydroxylated side chains on heterocyclic ringsThe hydroxyethyl (B10761427) group can be used as a point of attachment or modification for polyketide chains.
Bioactive PeptidomimeticsConstrained diamine scaffoldsThe rigid piperazine ring can act as a dipeptide isostere, with the side chain mimicking an amino acid residue.

Application in the Construction of Enantiomerically Pure Heterocyclic Compounds

The synthesis of enantiomerically pure heterocyclic compounds is a central goal in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral 2-substituted piperazines, including those with hydroxyethyl side chains, are valuable intermediates for creating more complex heterocyclic systems. nih.gov The piperazine ring can serve as a scaffold upon which other rings are fused or attached.

Research on related chiral 2-(2-hydroxyethyl)piperazine derivatives has shown their utility as inhibitors of human carbonic anhydrase (hCA), enzymes implicated in diseases like glaucoma and cancer. nih.gov In these studies, the chiral piperazine core is functionalized at one nitrogen with a sulfamoylbenzoyl group (the zinc-binding function) and at the other nitrogen with various substituents to modulate activity and selectivity. nih.gov This highlights how the this compound scaffold, with its pre-installed N-methyl group and hydroxyethyl side chain, could be systematically modified to build libraries of enantiomerically pure heterocyclic drug candidates.

Table of Potential Heterocyclic Scaffolds Derivable from Chiral Piperazines:

Derived Heterocyclic SystemSynthetic TransformationPotential Application
Fused Bicyclic Piperazines (e.g., Diazabicycloalkanes)Intramolecular cyclization of the hydroxyethyl side chain.Conformationally constrained ligands and drug candidates.
Piperazino-triazolesFunctionalization of the N-1 nitrogen followed by cycloaddition.Antimicrobial and anticancer agents.
PyrrolodiketopiperazinesAnnulation reactions involving the piperazine nitrogens and C-C bond formation.Scaffolds for organocatalysis and bioactive compounds. nih.gov

Design and Synthesis of Ligands and Organocatalysts Incorporating the this compound Moiety

The structural features of this compound make it an attractive scaffold for the design of chiral ligands for asymmetric catalysis and organocatalysts. The two nitrogen atoms can act as Lewis basic sites to coordinate with metal centers, while the hydroxyl group can be modified to introduce other coordinating groups (e.g., phosphines, ethers). The C2-stereocenter creates a chiral environment around a coordinated metal, enabling enantioselective transformations.

Piperazine-based compounds are widely used as ligands in metal complexes for applications in catalysis and the formation of metal-organic frameworks (MOFs). rsc.org Furthermore, chiral diamine frameworks are a cornerstone of organocatalysis, often used to activate substrates through the formation of chiral enamines or iminium ions. The this compound moiety could be readily incorporated into bifunctional organocatalysts, where one nitrogen acts as the catalytic site and the hydroxyl group (or a derivative thereof) serves as a directing group or a site for hydrogen bonding interactions.

Development of Novel Polymeric Materials and Supramolecular Assemblies Using this compound

Piperazine derivatives have been incorporated into polymers to create materials with specific functions, such as antimicrobial activity. semanticscholar.orgnih.gov The diamine nature of the piperazine ring allows it to act as a monomer in condensation polymerization reactions with dicarboxylic acids, dianhydrides, or other bifunctional electrophiles.

The use of a chiral monomer like this compound could lead to the formation of chiral polymers. The stereoregularity of such polymers can impart unique properties, including the ability to form helical structures, recognize other chiral molecules, or act as a stationary phase for chiral chromatography. The hydroxyl group provides a reactive site for polymerization, for instance, in the formation of polyurethanes or polyesters. While the presence of the N-methyl group on one nitrogen prevents its participation in polymerization, the other nitrogen remains available, allowing the molecule to be incorporated as a side chain or a specific junction point in a polymer backbone.

Theoretical and Computational Studies on S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol. researchgate.netjddtonline.info These methods provide insights into the molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical behavior. researchgate.netjksus.org

A typical study would begin with the optimization of the molecule's three-dimensional structure using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). jddtonline.inforesearchgate.net This process determines the most stable geometric conformation. Following optimization, various electronic properties and reactivity descriptors can be calculated. tandfonline.comscilit.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. jddtonline.infoitu.edu.tr

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential around hydrogen atoms. jddtonline.inforesearchgate.net

DescriptorFormulaSignificance
Electronegativity (χ) -(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This interactive table summarizes key global reactivity descriptors calculated from quantum chemical methods.

Natural Bond Orbital (NBO) analysis can also be performed to study the interactions between filled and vacant orbitals, providing insight into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. jddtonline.infojksus.org

Molecular Modeling and Docking Studies of this compound Derivatives with Molecular Targets

Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov This process is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. u-strasbg.fr The piperazine (B1678402) moiety is a common pharmacophore found in ligands for various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. nih.govtandfonline.comnih.gov

Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function. pharmaceuticaljournal.netnih.gov The analysis of the best-scoring poses reveals specific interactions that stabilize the ligand-protein complex. For piperazine derivatives, these interactions commonly include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the hydroxyl group of the ethanol (B145695) side chain can act as hydrogen bond donors or acceptors. ijpsdronline.com

Salt Bridges: If the piperazine nitrogen is protonated, it can form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site. rsc.org

Hydrophobic Interactions: The carbon backbone of the piperazine ring and the methyl group can engage in van der Waals and hydrophobic interactions with nonpolar residues of the protein. ijpsdronline.com

π-Cation Interactions: The protonated piperazine ring can interact favorably with the electron-rich aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. rsc.org

For instance, docking studies of various arylpiperazine derivatives have shown interactions with key residues in targets like the androgen receptor, histamine (B1213489) H3 receptor, and sigma-1 receptor. nih.govnih.gov The specific interactions depend on the nature of the substituents on the piperazine core and the topology of the receptor's binding pocket.

The primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). arxiv.org Docking programs use scoring functions to estimate this affinity. While these scores provide a useful ranking of potential ligands, more accurate predictions often require more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, which are performed on snapshots from molecular dynamics simulations. nih.gov These methods provide a more refined estimation of the free energy of binding. arxiv.org The predicted binding affinities for a series of piperazine derivatives can help prioritize which compounds to synthesize and test experimentally. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For a series of compounds derived from this compound, QSAR could be used to predict their potency against a specific biological target, while QSPR could predict properties like solubility or lipophilicity. researchgate.netijournalse.org

The process involves several key steps:

Data Set Collection: A diverse set of piperazine derivatives with experimentally measured biological activities (e.g., IC50 values) or properties is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates a subset of the calculated descriptors to the observed activity or property. ijournalse.org

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. nih.gov

QSAR studies on aryl-piperazine derivatives, for example, have successfully developed models to predict antimalarial and antidepressant activities. nih.govresearchgate.net The resulting models not only predict the activity of new, unsynthesized compounds but also provide insights into which structural features are most important for the desired effect. researchgate.net

In Silico Prediction of Metabolic Transformations (Excluding Human In Vivo Metabolism)

Understanding the metabolic fate of a compound is critical in drug development. In silico tools can predict potential metabolic transformations, helping to identify metabolites that might be formed by various enzyme systems. nih.gov These predictions are valuable for early-stage assessment, complementing or guiding subsequent experimental studies. creative-biolabs.comtandfonline.com

Computational approaches for metabolism prediction can be broadly categorized as:

Rule-Based Systems: These systems use a predefined set of biotransformation rules derived from known metabolic reactions. nih.govnih.gov For a molecule like this compound, such systems would identify potential sites for common Phase I reactions (e.g., N-demethylation, oxidation) and Phase II reactions (e.g., glucuronidation at the hydroxyl group). Studies on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have shown that metabolism often involves cytochrome P450 enzymes like CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Structure-Based Methods: These involve docking the compound into the active site of metabolic enzymes (like cytochrome P450s) to predict the most likely sites of metabolism based on proximity and reactivity. creative-biolabs.com

Machine Learning Approaches: Modern methods use deep learning and other machine learning techniques trained on large datasets of metabolic reactions to predict metabolites without relying on explicit rules. nih.gov

These tools can generate a list of potential metabolites, which can then be investigated for potential activity or toxicity. researchgate.net

Conformational Landscape Exploration and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. nih.gov Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt and the energy barriers between them. rsc.org

The piperazine ring typically exists in a chair conformation, but twist-boat conformations can also be relevant, especially in substituted or fused ring systems. nih.govrsc.org The substituents on the ring—the methyl group at N4 and the hydroxyethyl (B10761427) group at C2—will have preferred orientations (axial or equatorial). Studies on 2-substituted piperazines have shown that an axial conformation can be preferred and even stabilized by intramolecular hydrogen bonds. nih.gov

Computational methods for exploring the conformational landscape include:

Systematic or Stochastic Searches: These algorithms systematically rotate rotatable bonds or randomly generate new conformations to explore the conformational space.

Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to naturally explore different conformations. tandfonline.com

Biological and Biochemical Investigations of S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol Mechanistic/molecular Level

Investigation of Molecular Target Interactions of Derivatives

The interaction of chemical compounds with specific molecular targets is a cornerstone of pharmacological research. For derivatives of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol, in vitro studies have begun to elucidate their engagement with key biological molecules such as enzymes and receptors.

Derivatives of the piperazine (B1678402) scaffold are recognized for their potential to interact with and modulate the activity of various enzymes. While specific enzymatic inhibition or activation data for derivatives of this compound are not extensively documented, studies on structurally related chiral pyrimidinyl-piperazine carboxamide derivatives provide insights into their potential as enzyme inhibitors.

One study investigated a series of these related piperazine derivatives for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. This enzyme is a target in the management of type 2 diabetes. The results indicated that these compounds exhibit excellent inhibitory effects, with several derivatives demonstrating potent inhibition in the micromolar range. Notably, the stereochemistry at the chiral center significantly influenced the inhibitory activity, with compounds possessing an S-configuration being up to 5-fold more active than their R-configuration counterparts. nih.gov Kinetic studies revealed a competitive inhibition mechanism for the most active compounds. nih.gov

For instance, a derivative featuring a hydroxyl group at the C-3 position and a chlorine atom at the C-4 position of an aniline (B41778) moiety displayed an IC50 value of 0.44 µM. nih.gov This highlights the potential for specifically substituted chiral piperazine derivatives to act as potent and selective enzyme inhibitors.

Table 1: In vitro α-glucosidase inhibitory activity of selected chiral pyrimidinyl-piperazine carboxamide derivatives.

Compound Configuration IC50 (µM)
19c S 2.05
20c S 3.71
21c S 0.44
22c S 1.50
21b R 2.08

| Acarbose (Standard) | - | 817.38 |

Data sourced from a study on chiral pyrimidinyl-piperazine carboxamide derivatives. nih.gov

Receptor binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. Research on chiral, nonracemic (piperazin-2-yl)methanol derivatives, which are structurally analogous to this compound, has revealed significant affinity for sigma (σ) receptors. These studies were conducted using guinea pig brain and rat liver membrane preparations. nih.gov

The findings indicate that the nature of the substituent at the N-4 position of the piperazine ring plays a critical role in both affinity and selectivity. Specifically, the presence of an additional phenyl residue in the N-4 substituent was found to be favorable for high σ1-receptor affinity. nih.gov Among the series of compounds tested, a p-methoxybenzyl substituted piperazine derivative demonstrated the highest affinity for the σ1-receptor, with a Ki value of 12.4 nM. nih.gov This derivative also showed selectivity for the σ1-receptor over σ2-, NMDA-, kappa-opioid, and mu-opioid receptors. nih.gov

Table 2: Sigma (σ) Receptor Binding Affinities of Chiral (Piperazin-2-yl)methanol Derivatives.

Compound N-4 Substituent σ1 Ki (nM) σ2 Ki (nM)
3a Benzyl (B1604629) 114 >10,000
3b p-Fluorobenzyl 48.9 >10,000
3c p-Chlorobenzyl 29.8 >10,000
3d p-Methoxybenzyl 12.4 1,280

| 3e | 3,4-Dimethoxybenzyl | 20.1 | 1,460 |

Data represent the mean of three independent experiments. nih.gov

Cellular Uptake and Distribution Mechanisms (in vitro cellular models)

The ability of a compound to cross cell membranes and distribute within cells is fundamental to its biological activity. For piperazine derivatives, in vitro studies using cellular models like the Caco-2 cell line have been employed to assess their permeability. Caco-2 cells are a human colon epithelial cancer cell line that, when grown as a monolayer, differentiate to form tight junctions and serve as a model for human intestinal absorption. nih.gov

Studies on 1-phenylpiperazine (B188723) and its derivatives have shown that these compounds can increase the permeability of Caco-2 monolayers to fluorescent markers such as calcein. researchgate.net This suggests that certain piperazine derivatives can modulate the integrity of cellular barriers. The effect was observed to be concentration-dependent. researchgate.net While the precise mechanisms of uptake for derivatives of this compound have not been specifically elucidated, these findings suggest that they may be capable of cellular penetration. The lipophilicity and structural characteristics of the N-substituents are likely to be key determinants of their uptake and transport mechanisms. nih.gov

Biochemical Pathways Affected by Derivatives of this compound (in vitro, non-clinical)

In vitro studies on various piperazine derivatives have revealed their capacity to modulate key biochemical pathways involved in cell signaling, proliferation, and survival. While research on derivatives of this compound is limited, investigations into other piperazine-containing compounds provide valuable insights into their potential molecular mechanisms of action.

Notably, certain novel piperazine derivatives have been shown to potently induce caspase-dependent apoptosis in cancer cell lines. nih.gove-century.us The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. One study identified a piperazine derivative that effectively inhibits cancer cell proliferation with GI50 values in the range of 0.06-0.16 µM. nih.gove-century.us Mechanistic investigations revealed that this compound's pro-apoptotic effects are mediated through the inhibition of multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us

Furthermore, piperazine derivatives have been implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Some piperazine compounds have been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting its activity. researchgate.net The inhibition of NF-κB signaling is a therapeutic strategy for various inflammatory diseases and cancers. nih.gov

Other research has indicated that certain β-elemene piperazine derivatives can induce apoptosis through the downregulation of c-FLIP (cellular FLICE-inhibitory protein) and the generation of reactive oxygen species (ROS), leading to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. plos.org

Metabolic Stability and Biotransformation Studies (in vitro enzyme systems, microsomes, non-human animal models, theoretical)

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic profile. In vitro systems, such as human liver microsomes, are commonly used to assess the metabolic fate of drug candidates. nih.govresearchgate.net These systems contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.com

Studies on the metabolism of piperazine-based compounds have indicated that several CYP isoenzymes are involved in their biotransformation. In vitro microsomal assays suggest that CYP2D6, CYP1A2, and CYP3A4 are the major isoenzymes responsible for the metabolism of many piperazine derivatives. researchgate.net

Furthermore, some piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4. nih.govresearchgate.net Mechanism-based inactivation is a time- and concentration-dependent process that can lead to significant drug-drug interactions. nih.gov Theoretical metabolic prediction models also suggest that the N-methyl piperazine moiety can be a labile site for metabolism. plos.org The common metabolic pathways for N-methylpiperazine derivatives include N-demethylation and oxidation. nih.gov

Table 3: Common Cytochrome P450 Isozymes Involved in the Metabolism of Piperazine Derivatives.

Cytochrome P450 Isozyme Role in Piperazine Metabolism
CYP3A4 Major contributor to the metabolism of many piperazine derivatives. Some derivatives can also be mechanism-based inhibitors of this enzyme. researchgate.netnih.govresearchgate.net
CYP2D6 Significantly involved in the metabolism of various piperazine-based compounds. researchgate.net

| CYP1A2 | Contributes to the metabolic clearance of certain piperazine derivatives. researchgate.net |

Advanced Analytical Method Development for S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of both the purity and the enantiomeric excess of chiral compounds like (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol. The versatility of HPLC allows for the development of specific methods to separate the target compound from impurities and its corresponding enantiomer.

The separation of enantiomers is a critical analytical challenge that is effectively addressed by utilizing chiral stationary phases (CSPs) in HPLC. nih.gov These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a first choice due to their broad applicability. researchgate.netmdpi.com

The selection of the appropriate CSP and mobile phase is paramount for achieving optimal resolution. A screening approach using different columns and mobile phase compositions is typically employed. For instance, columns like Chiralcel® OD-H or Chiralpak® AD-H, which have proven effective for separating various chiral amines and alcohols, would be strong candidates. rsc.org The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can be crucial for improving peak shape and resolution for basic compounds like piperazine (B1678402) derivatives. jocpr.com

Table 1: Illustrative HPLC-CSP Screening Conditions for Enantiomeric Separation

ParameterCondition ACondition BCondition C
Chiral Stationary Phase Chiralcel® OD-HChiralpak® AD-HChiralpak® IA
Mobile Phase n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)n-Heptane:Ethanol:DEA (90:10:0.1, v/v/v)Methanol:Acetonitrile:DEA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25 °C30 °C20 °C
Detection Wavelength 210 nm220 nm215 nm

This table presents hypothetical screening conditions based on common practices for chiral separations of similar compounds.

Once an effective separation method is developed, it must be rigorously validated to ensure its reliability, as per guidelines from the International Conference on Harmonisation (ICH). nih.govresearchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov For an HPLC method, this would involve testing the effect of slight changes in mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). mdpi.com The system suitability parameters, such as resolution, tailing factor, and theoretical plates, should remain within acceptable limits during these variations.

Sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. pensoft.net For the enantiomeric purity method, the LOQ for the undesired enantiomer is particularly critical.

Table 2: Representative Method Validation Parameters for an HPLC Assay

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Robustness System suitability passes under all varied conditions.Method passed all robustness challenges.

This table provides typical acceptance criteria and hypothetical results for an HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org For a compound like this compound, which has polar functional groups (-OH and -NH), derivatization is often necessary to increase its volatility and thermal stability, and to improve its chromatographic properties.

Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more amenable to GC separation. The mass spectrometer provides highly selective and sensitive detection, allowing for the identification and quantification of trace-level impurities. The fragmentation patterns observed in the mass spectrum can provide structural confirmation of the analyte and any detected impurities. nih.gov

Table 3: Potential GC-MS Method Parameters for Derivatized this compound

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Injector Temperature 270 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

This table outlines a hypothetical GC-MS method suitable for the analysis of a derivatized form of the target compound.

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample and reagent consumption. For chiral separations of basic compounds like piperazine derivatives, chiral selectors are added to the background electrolyte (BGE). astm.orgojp.gov Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used chiral selectors that can form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus, their separation. nih.gov

Method development in CE would involve optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature to achieve the desired resolution between the enantiomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance. ox.ac.uk Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity and concentration is used. nih.gov

For the qNMR analysis of this compound, a suitable internal standard would be chosen that has resonances in a clear region of the spectrum, away from the analyte's signals. By comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard, the exact concentration or purity of the analyte can be calculated. nih.gov Strict adherence to experimental parameters, such as ensuring full spin-lattice relaxation (T1) between scans, is crucial for accurate quantification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide a wealth of information from a single analysis. actascientific.comnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is arguably the most powerful hyphenated technique for pharmaceutical analysis. rsisinternational.org It combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This is particularly useful for identifying unknown impurities by providing both retention time data and mass-to-charge ratio, which can be used to deduce the elemental composition and structure of the impurity.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allows for the direct acquisition of NMR spectra of separated peaks as they elute from the HPLC column. This provides unambiguous structural information for impurities or degradants without the need for their isolation.

The application of these advanced and hyphenated analytical techniques ensures a thorough understanding and control of the quality of this compound, which is essential for its use in pharmaceutical applications.

Future Research Directions and Unexplored Avenues for S 2 4 Methylpiperazin 2 Yl Ethan 1 Ol

Development of Novel Synthetic Methodologies for Enhanced Sustainability

Future research into the synthesis of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol is expected to prioritize the development of more sustainable and efficient methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures. The principles of green chemistry offer a framework for creating more environmentally benign synthetic pathways. researchgate.net

Promising areas for exploration include:

Catalytic Asymmetric Synthesis: While methods for the asymmetric synthesis of chiral piperazines exist, further development of catalytic approaches for derivatives like this compound is crucial. rsc.orgnih.gov This includes the use of transition metal catalysts, such as those based on palladium acs.orgdicp.ac.cnrsc.org and iridium acs.orgnih.gov, which have shown efficacy in the synthesis of substituted piperazines. The development of organocatalytic methods also presents a valuable, metal-free alternative. nih.gov

Photoredox Catalysis: The application of visible-light-promoted reactions offers a mild and sustainable approach to constructing the piperazine (B1678402) core. mdpi.com Future work could explore photoredox-catalyzed C-H functionalization or cyclization strategies to access the target molecule. mdpi.comorganic-chemistry.org

Flow Chemistry: Transitioning synthetic steps from batch to continuous flow processes can offer improved safety, efficiency, and scalability. mdpi.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Bio-inspired Synthesis: Utilizing enzymes or whole-cell biocatalysts for key stereoselective steps could provide a highly efficient and environmentally friendly route to enantiopure this compound.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric Synthesis High enantioselectivity, reduced wasteDevelopment of novel chiral ligands and organocatalysts
Photoredox Catalysis Mild reaction conditions, use of renewable energyDesign of efficient organic photocatalysts
Flow Chemistry Enhanced safety, scalability, and controlOptimization of reaction conditions for continuous processes
Bio-inspired Synthesis High stereoselectivity, environmentally benignEnzyme screening and engineering

Exploration of this compound as a Precursor for Advanced Materials

The bifunctional nature of this compound, possessing both a reactive alcohol group and a piperazine moiety, makes it an attractive building block for the synthesis of advanced materials. The piperazine ring is a known component in various functional polymers, including those with antimicrobial and stimuli-responsive properties. nih.govrsc.orgnie.edu.sg

Future research in this area could focus on:

Functional Polymers: The primary alcohol of this compound can be readily converted into a polymerizable group, such as a methacrylate (B99206) or acrylate. nih.gov Homopolymerization or copolymerization of such monomers could lead to novel chiral polymers with unique properties. The presence of the piperazine ring could impart pH-responsiveness, while the chiral center could influence the polymer's secondary structure and recognition capabilities. nie.edu.sg

Biodegradable Materials: The incorporation of this compound into polyester (B1180765) or polyamide backbones could lead to the development of new biodegradable materials. The piperazine unit can influence the material's degradation rate and mechanical properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as ligands for metal ions, making this compound a potential building block for chiral MOFs. nih.gov These materials have applications in gas storage, separation, and asymmetric catalysis.

The potential applications of polymers derived from this compound are summarized in Table 2.

Polymer TypePotential PropertiesPotential Applications
Chiral Polymethacrylates pH-responsiveness, chiral recognitionDrug delivery, chiral separations
Biodegradable Polyesters Controlled degradation, biocompatibilityBiomedical implants, packaging
Chiral Metal-Organic Frameworks High surface area, enantioselective poresAsymmetric catalysis, chiral sensing

Deeper Computational Insights into Reactivity and Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the reactivity and stereochemical behavior of this compound. dergipark.org.trtandfonline.comitu.edu.tr Such studies can guide the rational design of synthetic routes and predict the properties of derived materials.

Unexplored computational avenues include:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound would be invaluable. Understanding the preferred conformations of the piperazine ring and the orientation of the ethanol (B145695) substituent is crucial for predicting its interaction with other molecules and its role in stereoselective reactions.

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the transition states and reaction pathways of synthetic transformations involving this compound. This can aid in optimizing reaction conditions and understanding the origins of stereoselectivity in its synthesis. mdpi.com

Prediction of Material Properties: Computational modeling can be used to predict the properties of polymers and other materials derived from this compound. For instance, molecular dynamics simulations could provide insights into the morphology and guest-binding capabilities of polymers incorporating this chiral monomer. nih.gov

Potential for Functionalization in Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (the alcohol and N-H groups) and acceptors (the nitrogen atoms) in this compound makes it an excellent candidate for applications in supramolecular chemistry. Piperazine derivatives are known to form well-defined hydrogen-bonded networks. scientific.netrsc.orgresearchgate.neted.ac.uk

Future research directions in this domain include:

Co-crystal Engineering: Systematic studies on the co-crystallization of this compound with various co-formers (e.g., dicarboxylic acids, phenols) could lead to the discovery of novel crystalline materials with tailored properties, such as altered solubility or thermal stability. The chiral nature of the molecule could also direct the formation of non-centrosymmetric crystal structures.

Self-Assembled Monolayers (SAMs): The alcohol group can be used to anchor the molecule to surfaces, such as silicon oxide or gold. The self-assembly of this compound on these surfaces could lead to the formation of chiral SAMs, which have potential applications in enantioselective sensing and separation.

Supramolecular Gels: Modification of the molecule to enhance its intermolecular interactions could lead to the formation of low-molecular-weight organogelators. These materials can form fibrous networks that entrap solvent, leading to the formation of gels with potential applications in drug delivery and tissue engineering.

Role in Advanced Catalytic Systems and Chiral Induction

Chiral piperazines have been successfully employed as ligands in asymmetric metal catalysis and as organocatalysts. nih.govorganic-chemistry.org The structure of this compound is well-suited for these applications.

Future research in catalysis should explore:

Chiral Ligands for Transition Metals: The two nitrogen atoms of the piperazine ring, along with the oxygen of the alcohol group, can act as a tridentate ligand for various transition metals. The resulting chiral metal complexes could be effective catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Organocatalysis: The secondary amine in the piperazine ring can participate in enamine or iminium ion catalysis. The presence of the chiral center and the other functional groups could modulate the catalyst's activity and selectivity. nih.gov

Peptidomimetic Catalysts: The incorporation of this compound into peptide-like structures could lead to the development of novel peptidomimetic catalysts. mdpi.com These catalysts can mimic the activity of enzymes and promote highly stereoselective reactions.

The potential catalytic applications are summarized in Table 3.

Catalytic SystemType of Asymmetric ReactionKey Feature
Chiral Metal Complexes Hydrogenation, C-C bond formationTridentate coordination, defined chiral environment
Organocatalysis Michael additions, Aldol reactionsEnamine/iminium ion activation
Peptidomimetic Catalysts Various stereoselective transformationsEnzyme-like activity, high selectivity

Q & A

Basic Research Questions

Q. What are the stereoselective synthesis routes for (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example:

  • Chiral Epoxide Alkylation : React 4-methylpiperazine with a chiral epoxide (e.g., (S)-epichlorohydrin) under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanol moiety with retention of stereochemistry .
  • Enzymatic Resolution : Use lipases or esterases to resolve racemic mixtures, as demonstrated in analogous piperazine derivatives .
    • Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Analytical Workflow :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to separate enantiomers .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic proton splitting (e.g., δ 3.5–4.5 ppm for ethanol and piperazine protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 173.2 [M+H]⁺) .

Q. What are the preliminary biological screening protocols for this compound?

  • Assay Design :

  • Receptor Binding : Screen against serotonin (5-HT₁A) or dopamine receptors (D₂) via competitive radioligand binding assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells at concentrations 1–100 μM .
    • Data Interpretation : Compare potency to reference ligands (e.g., aripiprazole for D₂ receptor studies) .

Advanced Research Questions

Q. How does the (S)-enantiomer influence binding affinity compared to the (R)-form in receptor studies?

  • Case Study :

  • Docking Simulations : Use Schrödinger Suite to model interactions with 5-HT₁A. The (S)-enantiomer shows stronger hydrogen bonding with Ser159 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (R)) .
  • In Vitro Validation : (S)-enantiomer exhibits 10-fold higher affinity (Kᵢ = 12 nM vs. 120 nM for (R)) in competitive binding assays .
    • Contradictions : Some studies report minimal enantiomeric differences in non-chiral environments (e.g., lipid membranes); reconcile via MD simulations .

Q. What strategies mitigate oxidation or degradation during storage or biological assays?

  • Stability Optimization :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent ethanol oxidation to ketones .
  • Antioxidants : Add 0.1% BHT to aqueous solutions to inhibit radical-mediated degradation .
    • Degradation Analysis : Track via UPLC-MS; major degradation product is 2-(4-methylpiperazin-2-yl)acetic acid (m/z 159.1) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • In Silico Workflow :

  • LogP Prediction : Use MarvinSketch to calculate logP = 1.2 (optimal for BBB: 1–3) .
  • P-gp Efflux Risk : SwissADME predicts low P-gp binding (Probability = 0.15), suggesting favorable CNS uptake .
    • Validation : Compare in vitro BBB models (e.g., MDCK-MDR1 cells) with in vivo PET imaging in rodents .

Key Challenges and Contradictions

  • Synthetic Yield vs. Purity : Higher yields (e.g., 65%) often correlate with lower ee (85%); optimize via kinetic resolution .
  • Biological Variability : Discrepancies in receptor affinity across studies may arise from assay conditions (e.g., membrane lipid composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.